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Compound of Interest

Compound Name: Stevia Powder

Cat. No.: B15541331 Get Quote

This technical support center is designed for researchers, scientists, and drug development

professionals to address common hygroscopicity-related issues encountered when working

with stevia powder in a laboratory setting.

Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your

experiments with stevia powder.

Question: My stevia powder is clumping and caking in its container. What can I do to prevent

this?

Answer: Clumping and caking of stevia powder are primarily caused by moisture absorption

from the surrounding environment.[1] To prevent this, implement the following storage and

handling procedures:

Control the Environment: Store stevia powder in a controlled environment with low relative

humidity (RH), ideally below its critical relative humidity (cRH). While the exact cRH can vary

depending on the specific stevia extract, maintaining an RH below 50% is a good general

practice.[1][2]

Use Appropriate Containers: Store the powder in airtight containers made of materials with

low moisture permeability, such as glass or aluminum-lined bags.[2] Ensure the container is

sealed tightly immediately after each use.
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Incorporate Desiccants: Place desiccant packets (e.g., silica gel, molecular sieves) inside the

storage container to absorb any residual moisture.

Minimize Exposure: When weighing or handling the powder, work quickly to minimize its

exposure to ambient air. If possible, perform these tasks in a glove box or a room with

controlled humidity.

Question: I'm observing poor flowability of my stevia powder, which is affecting the accuracy

of my measurements. How can I improve this?

Answer: Poor flowability is often a direct consequence of moisture uptake, which increases

inter-particle friction and cohesion.[3][4] To improve the flowability of your stevia powder:

Ensure the Powder is Dry: Before use, you can dry the stevia powder in a vacuum oven at

a low temperature to remove absorbed moisture. The exact temperature and duration will

depend on the specific stevia extract and its thermal stability.

Use Flow Aids: In some applications, incorporating a small amount of a glidant or anti-caking

agent, such as silicon dioxide, can significantly improve flowability. However, ensure that any

added excipients are compatible with your experimental design and final product formulation.

Control Particle Size: Finer powders tend to be more cohesive and have poorer flowability.

While you may not have control over the particle size of a commercial product, being aware

of this factor can help in selecting a suitable grade of stevia powder for your application.

Question: My analytical results for stevia concentration are inconsistent. Could hygroscopicity

be the cause?

Answer: Yes, hygroscopicity can lead to significant errors in analytical measurements. If the

stevia powder has absorbed moisture, the actual weight of the active steviol glycosides in a

given sample will be lower than the measured weight, leading to an underestimation of its

concentration in subsequent analyses.

To mitigate this:

Determine Moisture Content: Before weighing your sample for analysis, determine its

moisture content using a suitable method like Karl Fischer titration or loss-on-drying.[5][6][7]
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Correct for Moisture: Adjust the sample weight used in your calculations to account for the

measured moisture content. The corrected weight will represent the actual amount of dry

stevia powder.

Use a Dry Box or Glove Compartment: For highly sensitive analyses, perform all weighing

and sample preparation steps in a controlled environment with very low humidity, such as a

nitrogen-purged glove box.

Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for stevia powder?

A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the

surrounding environment. Stevia powder, particularly in its highly purified and amorphous

forms, can be hygroscopic. This is a concern because moisture absorption can lead to a range

of undesirable physical and chemical changes, including:

Physical Changes: Caking, clumping, reduced flowability, and changes in particle size.[8]

Chemical Changes: Potential degradation of steviol glycosides, although stevia is generally

stable.[9]

Analytical Inaccuracies: Inaccurate weighing, leading to errors in concentration calculations.

Q2: How does temperature affect the hygroscopicity of stevia powder?

A2: Temperature has a complex effect on hygroscopicity. Generally, at a constant relative

humidity, an increase in temperature can decrease the equilibrium moisture content of the

powder, making it seem less hygroscopic.[10][11][12] However, temperature fluctuations can

be problematic. A drop in temperature can cause the relative humidity of the air in a sealed

container to increase, potentially leading to moisture absorption by the powder.

Q3: Are all types of stevia powder equally hygroscopic?

A3: No, the hygroscopicity of stevia powder can vary depending on several factors:

Purity: Highly purified stevia extracts, especially those with a high percentage of

Rebaudioside A, may exhibit different hygroscopic properties.
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Physical Form: Amorphous powders are generally more hygroscopic than their crystalline

counterparts. The drying method used in production (e.g., spray drying vs. crystallization)

can influence the physical form.[13]

Particle Size: Powders with smaller particle sizes have a larger surface area and can absorb

moisture more readily.

Q4: What is the critical relative humidity (cRH) of stevia powder?

A4: The critical relative humidity (cRH) is the specific relative humidity at which a material

begins to rapidly absorb moisture from the atmosphere.[14] For stevia powder, the cRH can

vary based on its purity and physical form. It is best to determine the cRH for the specific stevia

product you are using through moisture sorption isotherm analysis. As a general guideline,

keeping the storage environment below 50% RH is recommended to prevent significant

moisture uptake.

Data on Stevia Powder Hygroscopicity
The following tables summarize quantitative data related to the moisture sorption

characteristics of stevia.

Table 1: Influence of Moisture Content on the Flow Properties of Stevia Powder

Moisture Content (% w.b.)
Angle of Internal Friction
(°)

Flow Index

4.96 41.13 0.27

9.68 43.15 0.32

13.99 45.83 0.39

20.08 45.50 0.45

25.79 44.92 0.48

Source: Adapted from Mahapatra et al. (2018)[3][4]

Table 2: Monolayer Moisture Content of Stevia Leaf Powder at Different Temperatures
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Temperature (°C)
Monolayer Moisture Content (g water/100
g dry solids)

30 8.34

40 7.49

50 6.18

The monolayer moisture content, determined from GAB isotherm models, represents the

amount of water that is strongly adsorbed to the surface of the powder and is a good indicator

of its stability. A lower value suggests better stability.[11]

Experimental Protocols
1. Determination of Moisture Content by the Gravimetric (Oven Drying) Method

This protocol provides a standard procedure for determining the moisture content of stevia
powder.

Materials:

Analytical balance (readable to 0.1 mg)

Drying oven with temperature control

Desiccator with a desiccant

Moisture--resistant weighing dishes with lids (e.g., glass or aluminum)

Tongs

Procedure:

Pre-dry the weighing dishes with their lids in the oven at the selected drying temperature

(e.g., 105°C) for at least 30 minutes.

Cool the weighing dishes in a desiccator to room temperature.
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Weigh an empty, dry weighing dish with its lid and record the weight (W1).

Add approximately 1-2 g of the stevia powder to the weighing dish and record the weight of

the dish, lid, and sample (W2).

Place the weighing dish with the sample (with the lid slightly ajar) in the drying oven set to a

constant temperature (e.g., 105°C).

Dry the sample for a specified period (e.g., 2-3 hours) or until a constant weight is achieved.

To check for constant weight, re-weigh the sample at 1-hour intervals until the weight change

is less than 0.5 mg.

After drying, close the lid of the weighing dish inside the oven (if possible) or immediately

upon removal.

Transfer the weighing dish to a desiccator and allow it to cool to room temperature

(approximately 20-30 minutes).

Weigh the cooled weighing dish with the lid and the dried sample, and record the weight

(W3).

Calculate the moisture content as a percentage using the following formula:

Moisture Content (%) = [(W2 - W3) / (W2 - W1)] x 100

2. Assessment of Powder Flowability by Angle of Repose

This protocol describes a simple method to assess the flowability of stevia powder.

Materials:

Funnel with a fixed orifice diameter

Stand and clamp to hold the funnel at a fixed height

Flat, level surface (e.g., a petri dish or a piece of paper with a defined diameter)

Ruler or caliper
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Spatula

Procedure:

Set up the funnel using the stand and clamp at a fixed height (e.g., 2-4 cm) above the flat

surface.

Carefully pour the stevia powder into the funnel until it is full. Ensure the orifice of the funnel

is blocked initially.

Allow the powder to flow freely from the funnel onto the flat surface, forming a conical pile.

Stop the flow once the apex of the cone reaches the tip of the funnel.

Measure the height of the conical pile (h) from the center.

Measure the diameter (d) of the base of the conical pile. Calculate the radius (r = d/2).

Calculate the angle of repose (θ) using the following formula:

θ = arctan(h/r)

Interpretation of Angle of Repose (θ):

Angle of Repose (°) Flowability

≤ 30 Excellent

31 - 35 Good

36 - 40 Fair

41 - 45 Passable

46 - 55 Poor

> 56 Very Poor

Source: Carr, R. L. (1965). Evaluating flow properties of solids. Chemical Engineering, 72(2),

163-168.
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Problem Identification

Mitigation Strategies

Verification
Stevia Powder Clumping or
Poor Flowability Observed

Assess Hygroscopicity:
- Moisture Content Analysis

- Flowability Testing

Optimize Storage:
- Airtight Containers

- Low RH Environment
- Use of Desiccants

Implement

Improve Handling:
- Minimize Air Exposure
- Work in Controlled Env.

Implement

Formulation Adjustments:
- Pre-drying of Powder
- Addition of Flow Aids

Consider

Re-evaluate Powder Properties:
- Moisture Content

- Flowability

If issues persist

Issue Resolved:
Stable & Flowable Powder

If properties are within
specification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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